molecular formula C10H21NO3 B1617123 Decyl nitrate CAS No. 2050-78-4

Decyl nitrate

Cat. No.: B1617123
CAS No.: 2050-78-4
M. Wt: 203.28 g/mol
InChI Key: UEFBRXQBUTYIJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl nitrate can be synthesized through the esterification of decanol with nitric acid. The reaction typically involves the following steps:

    Reactants: Decanol (C₁₀H₂₂O) and concentrated nitric acid (HNO₃).

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition. A catalyst, such as sulfuric acid (H₂SO₄), may be used to enhance the reaction rate.

    Procedure: Decanol is slowly added to a mixture of concentrated nitric acid and sulfuric acid while maintaining a low temperature. The reaction mixture is then stirred and allowed to reach room temperature. The product is extracted using an organic solvent and purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as fractional distillation, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: Decyl nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce decanoic acid and nitrogen oxides.

    Reduction: It can be reduced to decanol and nitrogen oxides.

    Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) are used under basic conditions.

Major Products:

    Oxidation: Decanoic acid and nitrogen oxides.

    Reduction: Decanol and nitrogen oxides.

    Substitution: Various substituted decyl compounds depending on the nucleophile used.

Scientific Research Applications

Decyl nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrate esters.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of nitric oxide-releasing drugs.

    Industry: It is used in the production of plasticizers, lubricants, and as an additive in fuels to improve combustion efficiency.

Mechanism of Action

The mechanism of action of decyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide from this compound is catalyzed by enzymes such as cytochrome P-450 and glutathione S-transferase. The nitric oxide then activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and vasodilation.

Comparison with Similar Compounds

    Octyl nitrate: Similar structure but with an eight-carbon chain.

    Hexyl nitrate: Similar structure but with a six-carbon chain.

    Butyl nitrate: Similar structure but with a four-carbon chain.

Comparison:

    Chain Length: Decyl nitrate has a longer carbon chain compared to octyl, hexyl, and butyl nitrates, which affects its physical properties such as boiling point and solubility.

    Reactivity: The reactivity of this compound is influenced by the length of the carbon chain, with longer chains generally exhibiting lower reactivity.

    Applications: While all these compounds can release nitric oxide, the specific applications may vary based on their physical and chemical properties. This compound, with its longer chain, is more suitable for applications requiring higher boiling points and lower volatility.

Properties

IUPAC Name

decyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFBRXQBUTYIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174492
Record name Nitric acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-78-4
Record name Decyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitric acid, decyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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